![molecular formula C33H40N2O8S2 B1669371 3H-Indolium, 2-[5-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-, inner salt CAS No. 146368-11-8](/img/structure/B1669371.png)

3H-Indolium, 2-[5-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-, inner salt

Übersicht

Beschreibung

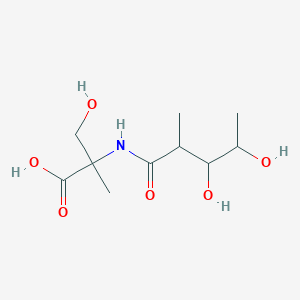

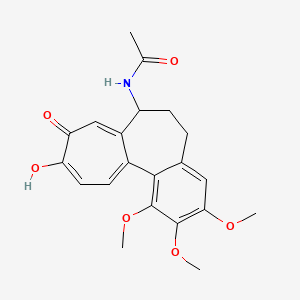

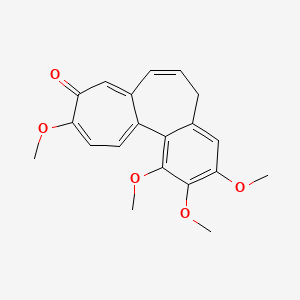

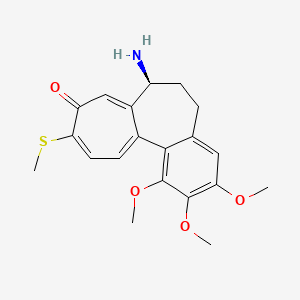

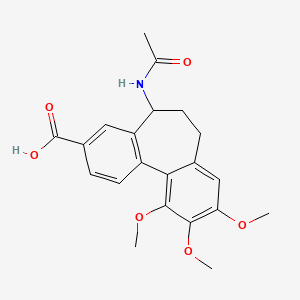

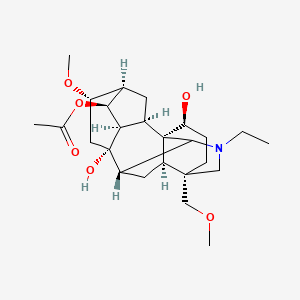

The compound “3H-Indolium, 2-[5-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-, inner salt” is a complex organic molecule. It is a derivative of indolium, a type of heterocyclic compound .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes an indolium core, which is a type of heterocyclic compound. The compound also contains carboxylic acid, sulfonic acid, and ethyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume can be predicted or measured .Wissenschaftliche Forschungsanwendungen

Fluorescent Probes for Cyanide Detection

This compound has been used in the development of a novel indolium-based fluorescent probe for the detection of cyanide . The introduction of external cyanide caused a nucleophilic attack to the quaternary amine salt structure in the probe and resulted in the departure of iodide ions and the steric rotation of the index salt group, which caused fluorescence quenching . The probe had rapid qualitative and quantitative analysis capabilities for cyanide .

Multicomponent Reactions with Isocyanides and Amines

The compound has been involved in a multicomponent reaction with isocyanides and amines . This reaction resulted in the formation of aryl (indol-3-yl)acetimidamides . In the case of ethyl isocyanoacetate, the reaction was followed by cyclization to form 3,5-dihydro-4H-imidazol-4-one derivatives .

Synthesis of Aryl (Indol-3-yl)acetimidates and Aryl (Indol-3-yl)acetamides

The compound has been used in the synthesis of alkyl aryl (indol-3-yl)acetimidates and aryl (indol-3-yl)acetamides . This was achieved through a three-component reaction of isocyanides with 3-arylidene-3H-indolium salts and oxygen-containing nucleophiles .

Development of Highly Sensitive and Selective CN− Detection Method

The compound has been used in the development of a low-cost, simple-to-operate, and highly sensitive and selective CN− detection method . This method effectively eliminates the drawbacks of common analytical methods for detecting CN−, such as high testing costs and complex operations .

Biocompatibility Experiments

The compound has been used in relevant biocompatibility experiments . These experiments demonstrated the potential application value of the probe .

Synthesis of Imidazolone Derivatives

In the case of isocyanoacetic ester, the reaction of the compound can be accompanied by subsequent cyclization with the formation of imidazolone derivatives .

Wirkmechanismus

Target of Action

It is commonly used in the biomedical field as a cell or tissue tracer and fluorescent marker . This suggests that its targets could be a wide range of biological structures that can be visualized using fluorescence.

Pharmacokinetics

It is noted to have good water solubility and biocompatibility , which could influence its bioavailability and distribution within biological systems.

Result of Action

The molecular and cellular effects of 3H-Indolium’s action are likely related to its ability to provide fluorescence-based visualization of target structures or processes . This can aid in various research areas such as cell imaging, immunofluorescence staining, and protein analysis .

Action Environment

The action, efficacy, and stability of 3H-Indolium can be influenced by environmental factors. For instance, it should be stored in a dry, cool place, avoiding contact with oxygen, light, and moisture . These factors could potentially affect the compound’s fluorescent properties and its effectiveness as a marker.

Eigenschaften

IUPAC Name |

(2E)-2-[(2E,4E)-5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40N2O8S2/c1-6-34-27-18-16-23(44(38,39)40)21-25(27)32(2,3)29(34)13-9-7-10-14-30-33(4,5)26-22-24(45(41,42)43)17-19-28(26)35(30)20-12-8-11-15-31(36)37/h7,9-10,13-14,16-19,21-22H,6,8,11-12,15,20H2,1-5H3,(H2-,36,37,38,39,40,41,42,43) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPICMEGAGMPYID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40N2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

656.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3H-Indolium, 2-[5-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-, inner salt | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-morpholino-4H-pyrimido[2,1-a]isoquinolin-4-one](/img/structure/B1669304.png)